![molecular formula C16H16O5 B1233340 (4-Hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone](/img/structure/B1233340.png)
(4-Hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone
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Overview
Description
(4-hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone is a member of benzophenones.
Scientific Research Applications
Synthesis and Antioxidant Properties : A study by Çetinkaya et al. (2012) focused on synthesizing and analyzing the antioxidant properties of derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, revealing their potential as effective antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anticancer Applications : Magalhães et al. (2013) reported that (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound related to (4-Hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone, inhibits tubulin polymerization and induces apoptosis in leukemia cells, indicating its potential as an anticancer therapeutic (Magalhães et al., 2013).
Antimitotic and Vascular Disrupting Agents : Chang et al. (2014) identified that certain benzophenones, including derivatives of this compound, exhibit significant antiproliferative activity and potential as vascular-disrupting agents (Chang et al., 2014).
Herbicidal Activity : Research by Fu et al. (2019) on aryl-naphthyl methanone derivatives, related to this compound, showed that these compounds have promising herbicidal activity, offering a potential new class of herbicides (Fu et al., 2019).
In Vitro and In Vivo Antitumor Effects : Magalhães et al. (2011) synthesized and tested (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone for its antitumor activity, demonstrating significant in vitro and in vivo effects against cancer (Magalhães et al., 2011).
Pharmacokinetics and Metabolism : Ahn et al. (2011) investigated the pharmacokinetics and metabolism of I-387, a compound related to this compound, providing insights into its stability and metabolism in various species, which is crucial for drug development (Ahn et al., 2011).
properties
Molecular Formula |
C16H16O5 |
---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O5/c1-19-12-8-13(20-2)15(14(9-12)21-3)16(18)10-4-6-11(17)7-5-10/h4-9,17H,1-3H3 |
InChI Key |
ZUURCCMODYVZRR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=C(C=C2)O)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=C(C=C2)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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